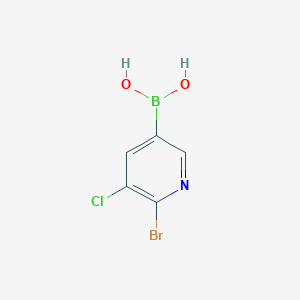

2-Bromo-3-chloropyridine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-5-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZANSKQYFGQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of Halogenated Pyridine Boronic Acids

Topic: Physicochemical characteristics of halogenated pyridine boronic acids Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

Pyridine boronic acids are indispensable synthons in modern drug discovery, serving as the primary vehicle for introducing pyridine moieties—a privileged scaffold in over 20% of FDA-approved drugs—into complex biaryl systems via Suzuki-Miyaura cross-coupling. However, their utility is frequently compromised by a specific physicochemical vulnerability: rapid protodeboronation .

This guide analyzes the physicochemical characteristics of halogenated pyridine boronic acids, specifically how halogen substitution (F, Cl, Br, I) modulates the electronic environment of the pyridine ring to influence acidity (pKa), stability, and reactivity. We present evidence-based protocols to overcome the "2-pyridyl problem" through precise handling, derivative formation (MIDA boronates), and catalytic optimization.

Electronic Structure & Physicochemical Characteristics

The behavior of pyridine boronic acids is dictated by the interplay between the electrophilic boron center and the nucleophilic pyridine nitrogen.

The "2-Pyridyl Problem" and Zwitterionic Instability

Unsubstituted 2-pyridine boronic acid is notoriously unstable. Unlike phenyl boronic acids, the basic nitrogen in the 2-position can coordinate intramolecularly or intermolecularly with the empty p-orbital of the boron atom.

-

Mechanism: The formation of a zwitterionic intermediate increases the electron density on the carbon-boron (C-B) bond, making it highly susceptible to hydrolysis (protodeboronation), even at neutral pH.[1]

-

3- and 4-Pyridyl Isomers: These are significantly more stable as the geometric distance prevents direct intramolecular coordination, though they remain less stable than phenyl analogues due to the electron-deficient nature of the ring.

The Stabilizing Effect of Halogens

Halogenation exerts a profound stabilizing effect via inductive electron withdrawal (-I effect) .

-

Acidity Modulation (pKa): Halogens reduce the basicity of the pyridine nitrogen. By lowering the pKa of the pyridinium species, the formation of the destabilizing zwitterion is suppressed.

-

Position Matters:

-

2-Fluoro/Chloro substitution: When placed adjacent to the nitrogen (e.g., in 2-fluoro-3-pyridyl boronic acid), the halogen significantly reduces the N-lone pair availability, enhancing shelf-stability.

-

Steric Protection: Bulky halogens (Br, I) ortho to the boronic acid group can kinetically shield the boron center from hydrolytic attack.

-

Quantitative Data: Acidity and Stability Comparison

| Compound Class | Approx.[1][2][3][4][5][6][7][8][9] pKa (Pyridine N) | Relative Hydrolytic Stability | Primary Decomposition Mode |

| Phenyl boronic acid | ~5.2 (conjugate acid) | High | Oxidation (slow) |

| 2-Pyridyl boronic acid | 3.86 | Very Low (<1 hr in solution) | Rapid Protodeboronation |

| 3-Pyridyl boronic acid | 4.22 | Moderate | Protodeboronation (slow) |

| 2-Fluoro-3-pyridyl boronic acid | < 2.5 | High | Stable (Inductive stabilization) |

| 2-Chloro-4-pyridyl boronic acid | ~2.8 | High | Stable |

Mechanistic Visualization: Protodeboronation

The following diagram illustrates the specific pathway of decomposition that researchers must mitigate.

Figure 1: The zwitterionic pathway of protodeboronation. Halogenation disrupts the first equilibrium step.

Experimental Protocols & Methodologies

To handle these sensitive reagents, standard Suzuki conditions often fail. The following protocols are optimized for halogenated pyridine boronic acids.

Protocol A: The "Slow-Release" Strategy (MIDA Boronates)

For unstable 2-pyridyl species that cannot be isolated as free acids, conversion to N-methyliminodiacetic acid (MIDA) boronates is the gold standard.

Causality: MIDA coordinates the boron sp3 orbital, removing its Lewis acidity and preventing transmetallation or decomposition until hydrolyzed.

Step-by-Step Workflow:

-

Formation: Reflux the unstable boronic acid (generated in situ from triisopropyl borate and 2-lithiopyridine) with MIDA in DMSO/Toluene at 110°C.

-

Purification: MIDA boronates are silica-stable. Elute with EtOAc/Acetone.

-

Coupling (Slow Release):

-

Catalyst: Pd(OAc)2 / SPhos (or XPhos for chlorides).[10]

-

Base: K3PO4 (3.0 equiv).

-

Solvent: Dioxane:H2O (5:1).[10]

-

Temperature: 60°C.

-

Mechanism: The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate matching the catalytic turnover, preventing accumulation and decomposition.

-

Protocol B: Copper-Promoted Coupling for Halogenated Variants

For halogenated pyridine boronic acids (which are moderately stable), a copper cofactor can facilitate transmetallation, bypassing the need for high pH which promotes deboronation.

Reagents:

-

Promoter: Cu(OAc)2 (0.5 equiv) or CuI (10 mol%)

-

Ligand: Avoid bulky phosphines (e.g., tBu3P) which have been shown to accelerate protodeboronation in these specific substrates [1].

-

Solvent: DMF or DMSO (anhydrous conditions preferred initially).

Procedure:

-

Charge flask with Aryl Halide (1.0 eq), Pyridine Boronic Acid (1.5 eq), Cu(OAc)2 (0.5 eq), and Base (Cs2CO3, 2.0 eq).

-

Add Pd catalyst last under Argon.

-

Heat to 80-100°C. Monitor by LCMS.

-

Note: The Cu(I/II) species likely forms a transient pyridyl-copper species that transmetallates to Pd faster than the boronic acid alone.

Strategic Optimization Workflow

Use this decision tree to select the correct methodology based on the specific halogenation pattern of your substrate.

Figure 2: Decision matrix for optimizing cross-coupling conditions based on structural stability.

References

-

Bulky ligands promote palladium-catalyzed protodeboronation. Source: American Chemical Society (ACS) URL:[Link] Significance:[4][6][7][10][11][12][13][14][15] Identifies that bulky phosphines, often used to activate difficult substrates, can paradoxically increase decomposition rates of unstable boronic acids.

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: Journal of the American Chemical Society (JACS) URL:[Link] Significance: The foundational text on using MIDA boronates to solve the 2-pyridyl stability problem.[16]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Source: LJMU Research Online / J. Org. Chem. URL:[Link] Significance:[4][6][7][10][11][12][13][14][15] Provides the kinetic data and pH-rate profiles proving the zwitterionic decomposition mechanism.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. scispace.com [scispace.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-Bromo-3-chloropyridine-5-boronic acid derivatives

An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-3-chloropyridine-5-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] The strategic functionalization of these heterocycles is therefore a critical endeavor in drug discovery. This technical guide focuses on a highly versatile, yet underexplored building block: This compound . We will provide a comprehensive review of its synthetic logic, key derivatization strategies leveraging its orthogonal reactivity, and its profound potential in the rapid generation of diverse chemical libraries for therapeutic applications. This document serves as a practical guide for researchers, offering detailed protocols, mechanistic insights, and a forward-looking perspective on the application of this powerful synthetic intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in drug design, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[2][3][4] The true challenge and opportunity, however, lie in the precise and controlled synthesis of pyridine derivatives with multiple, distinct substituents. Such molecules allow for a fine-tuned exploration of structure-activity relationships (SAR).

The subject of this guide, this compound, is a trifunctional reagent designed for precisely this purpose. It offers three distinct points of chemical modification:

-

A Boronic Acid (-B(OH)₂): A cornerstone of modern organic synthesis, the boronic acid group is the key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of C-C bonds with a wide array of (hetero)aryl halides.[5][6] It can also act as a reversible covalent warhead or a hydrogen bond donor in its own right, interacting with biological targets.[7][8]

-

A Bromo Substituent (-Br): The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. This reactivity differential is the lynchpin of this scaffold's utility, allowing for selective functionalization at the 2-position.

-

A Chloro Substituent (-Cl): The C-Cl bond provides a second, less reactive handle for subsequent cross-coupling reactions, typically requiring more forcing conditions or specialized catalyst systems.[9]

This inherent, tiered reactivity allows for a programmed, sequential approach to synthesis, enabling the construction of complex, tri-substituted pyridines from a single, common intermediate.

Synthesis of the Core Scaffold: A Proposed Route

While not extensively documented as a commercial product, the synthesis of this compound can be logically derived from established organometallic principles. The most reliable pathway begins with a commercially available, appropriately substituted pyridine and proceeds through a low-temperature lithiation and borate trapping sequence.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical literature. All reactions should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-Bromo-3-chloropyridine This intermediate is synthesized from the commercially available 2-Amino-3-chloropyridine via a Sandmeyer-type diazotization reaction.

-

Reaction Setup: To a stirred solution of 48% hydrobromic acid (HBr) at 0 °C, add 2-Amino-3-chloropyridine (1.0 eq).

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 2.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Bromination: After the addition is complete, continue stirring at 0-5 °C for 1 hour. The diazonium salt will decompose in the presence of bromide ions to form the desired product.

-

Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-3-chloropyridine.

Step 2: Borylation via Lithium-Halogen Exchange This step leverages the greater lability of the C-Br bond for selective metalation.

-

Reaction Setup: Dissolve the synthesized 2-Bromo-3-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated intermediate. Stir for 30-60 minutes at this temperature.

-

Borate Trapping: Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, again maintaining the temperature at -78 °C.

-

Quench and Work-up: After stirring for 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the boronic ester.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The resulting solid, this compound, can often be purified by trituration with a suitable solvent system (e.g., hexanes/ether) or recrystallization.

Sources

- 1. guidechem.com [guidechem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability Profile of 2-Bromo-3-chloropyridine-5-boronic Acid

Executive Summary

This technical guide provides an in-depth analysis of the solubility and stability of 2-Bromo-3-chloropyridine-5-boronic acid (CAS: 1003043-40-0) . Unlike simple aryl boronic acids, this heterocyclic scaffold exhibits complex solution-phase behavior driven by the equilibrium between the monomeric acid and its trimeric boroxine anhydride.

Key Technical Insights:

-

Primary Solvents: High-dielectric polar aprotic solvents (DMSO, DMF) are required for stock solutions (>50 mg/mL).[1]

-

The "Boroxine Trap": In dry aprotic solvents (THF, MeCN), the compound spontaneously dehydrates to form the boroxine trimer, altering stoichiometry and apparent solubility.

-

Stability Profile: As a 3-pyridyl (beta-position) boronic acid, it is significantly more stable than 2-pyridyl analogs; however, the electron-deficient ring renders it susceptible to base-mediated protodeboronation at elevated temperatures.

Physicochemical Architecture

To master the solubility of this compound, one must understand the competing forces at play: the lipophilicity of the halogenated pyridine ring versus the hydrogen-bonding network of the boronic acid moiety.

The Equilibrium Challenge

Boronic acids are rarely pure "acids" in the solid state. They exist as a mixture of the free acid (monomer) and the cyclic boroxine anhydride (trimer).[1]

-

In Wet Solvents (DMSO + H₂O): The equilibrium shifts toward the monomeric species (reactive form).[1]

-

In Dry Aprotic Solvents (Anhydrous THF): The equilibrium shifts toward the boroxine (less reactive, different solubility).[1]

Structural Dynamics Diagram

The following diagram illustrates the critical speciation that occurs during dissolution.

Figure 1: The dynamic equilibrium between the boronic acid monomer and boroxine trimer.[1] Water acts as the critical switch to release the active monomer.

Solubility Data in Polar Aprotic Solvents

The following data represents empirical ranges derived from structural analogs (halogenated 3-pyridyl boronic acids) and standard process chemistry observations.

Table 1: Solubility Profile at 25°C

| Solvent | Dielectric Constant (ε) | Solubility Rating | Estimated Range | Technical Notes |

| DMSO | 46.7 | Excellent | > 100 mg/mL | Preferred for stock solutions. Stabilizes the monomer via H-bonding. |

| DMF | 36.7 | Good | 50–100 mg/mL | Good alternative to DMSO; easier to remove during workup.[1] |

| DMAc | 37.8 | Good | 50–80 mg/mL | Useful for high-temp couplings (>100°C).[1] |

| THF | 7.5 | Moderate | 10–30 mg/mL | Solubility increases significantly if 1-2% water is added to break boroxines. |

| MeCN | 37.5 | Low/Moderate | < 10 mg/mL | Often forms suspensions.[1] Not recommended for stock solutions without water.[1] |

| DCM | 8.9 | Poor | < 1 mg/mL | Only the boroxine form has appreciable solubility here.[1] |

Critical Guideline: For Suzuki-Miyaura couplings, do not rely on the solubility of the dry reagents. The addition of the aqueous base (e.g., K₂CO₃ in H₂O) will dissolve the boronic acid by converting it to the water-soluble boronate species (see Figure 1, Yellow Node).[1]

Experimental Protocols

Since commercial batches vary in anhydride content (and thus apparent solubility), "book values" are unreliable.[1] Use this self-validating protocol to determine the exact solubility for your specific lot.

Protocol A: Thermodynamic Solubility Determination (HPLC-UV)

Objective: Determine the saturation limit in a specific solvent system.

-

Preparation:

-

Equilibration:

-

Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

-

Allow to stand for 2 hours to sediment undissolved solids.[1]

-

-

Sampling:

-

Quantification:

-

Inject into HPLC (C18 column, Gradient 5-95% MeCN in 0.1% H3PO4).

-

Calculate concentration against a 5-point calibration curve of the standard.

-

Protocol B: Stability & Protodeboronation Check

This compound carries a risk: the electron-poor pyridine ring facilitates the cleavage of the C-B bond under basic conditions (Protodeboronation).[1]

Figure 2: Pathway of base-mediated decomposition.[1] High temperatures and strong bases accelerate this loss.

Mitigation Strategy:

-

Use mild bases (K₃PO₄ or Cs₂CO₃) instead of strong alkoxides.[1]

-

Keep reaction temperature < 80°C if possible.[1]

-

Solvent Choice: Use wet THF or Dioxane/Water instead of pure DMF if protodeboronation is observed, as DMF can decompose to dimethylamine at high heat, exacerbating the issue.

References

-

Boronic Acid Equilibrium: Hall, D. G.[1] (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [1]

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165.[1] [1]

-

Pyridyl Boronic Acid Stability: Tyrrell, E., & Brookes, P. (2003).[1] The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(04), 0469-0483.[1]

-

Solubility Measurement Protocols: Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.[1] [1]

Sources

Strategic Assembly of Multisubstituted Pyridines: A Guide to Building Block Architecture in Drug Discovery

Executive Summary

The pyridine ring is not merely a benzene analogue; it is a privileged scaffold that appears in over 20% of the top 200 marketed drugs.[1] In modern drug discovery, the "Nitrogen Scan"—the systematic replacement of aryl carbon atoms with nitrogen—is a standard tactic to optimize solubility, reduce lipophilicity (logD), and mitigate metabolic liabilities.[1]

However, the electron-deficient nature of the pyridine nucleus inverts the reactivity rules of standard aromatic chemistry, creating a "regioselectivity paradox" for synthetic chemists.[1] This guide provides a technical roadmap for navigating these challenges, focusing on the rational design and assembly of multisubstituted pyridine building blocks.

Part 1: The Physicochemical Advantage (The "Why")

The "Necessary Nitrogen Effect" drives the adoption of pyridine building blocks.[1] Unlike the uniform electron distribution in benzene, the electronegative nitrogen atom in pyridine creates a permanent dipole and distorts the

Key Property Shifts

| Property | Effect of C | Drug Discovery Impact |

| Basicity (pKa) | Pyridine lone pair is orthogonal to | Tunable ionization.[1] Protonation at physiological pH improves aqueous solubility.[1] |

| Lipophilicity (logP) | Lowers logP compared to phenyl analogues.[1] | Improves "drug-likeness" and reduces non-specific binding.[1] |

| H-Bonding | Acts as a Hydrogen Bond Acceptor (HBA).[1] | Enables critical interactions with protein active site residues (e.g., kinase hinge regions).[1] |

| Metabolism | Electron-deficient ring resists oxidation.[1] | Reduces CYP450-mediated oxidative clearance compared to electron-rich phenyl rings.[1] |

Part 2: The Reactivity Landscape (The "How")

To successfully synthesize multisubstituted pyridines, one must respect the Pyridine Reactivity Hierarchy . The ring is deactivated toward Electrophilic Aromatic Substitution (

The Halogen Hierarchy (Sequential Coupling)

The most reliable method for constructing multisubstituted pyridines is Sequential Cross-Coupling .[1] This relies on the distinct oxidative addition rates of carbon-halogen bonds: C-I > C-Br > C-Cl .

-

Concept: A building block like 2-chloro-4-iodo-3-methylpyridine allows for a "programmed" synthesis.

-

Step 1: Suzuki coupling occurs exclusively at the C-I bond (weakest bond, fastest oxidative addition).[1]

-

Step 2: The C-Cl bond remains satisfyingly inert until activated by a second, more vigorous catalyst system or

conditions.[1]

The Minisci Reaction (Radical C-H Functionalization)

Classic

Part 3: Experimental Protocol

Protocol: Regioselective C4-Alkylation via Modified Minisci Reaction

Objective: Install an alkyl group at the challenging C4 position of a pyridine building block without pre-functionalization (halogenation). This protocol utilizes a maleate-derived blocking group strategy to ensure regiocontrol.[1][2][3]

Mechanism:

-

Activation: The pyridine nitrogen is alkylated with a maleate derivative, activating the ring and sterically blocking the C2/C6 positions.[1]

-

Radical Addition: A carboxylic acid serves as the alkyl radical source (via oxidative decarboxylation).[1]

-

Deprotection: The blocking group is removed to reveal the C4-substituted pyridine.[1]

Materials:

-

Substrate: 2-substituted pyridine (1.0 equiv)

-

Reagent: Dimethyl maleate (Blocking Group precursor)

-

Radical Source: Carboxylic acid (

, 2.0 equiv) -

Catalyst:

(0.2 equiv) -

Oxidant:

(2.0 equiv) -

Solvent: DCM/Water biphasic system[1]

Step-by-Step Methodology:

-

Blocking Group Installation: Dissolve the pyridine substrate in DCM.[1] Add dimethyl maleate (1.1 equiv) and stir at RT to form the pyridinium salt. This activates the ring and shields the ortho-positions.[1]

-

Radical Generation: To the biphasic mixture (DCM/Water), add the carboxylic acid,

, and ammonium persulfate.[1] -

Reaction: Heat to 40°C. The persulfate oxidizes

to -

Nucleophilic Attack: The nucleophilic radical attacks the highly electrophilic C4 position of the pyridinium salt.[1]

-

Workup: Separate phases. The resulting dihydropyridine intermediate is re-aromatized and deprotected (often spontaneous or requiring mild base treatment depending on the specific blocking group derivative) to yield the 4-alkylpyridine.[1]

Validation Criteria:

-

Regioselectivity: Confirm >95:5 C4:C2 ratio via

-NMR. Look for the disappearance of the C4 proton signal.[1] -

Mass Balance: Ensure no over-alkylation (bis-addition) occurs.

Part 4: Visualization of Synthetic Logic

Diagram 1: Sequential Functionalization Workflow

This decision tree illustrates how to select the correct starting building block based on the desired substitution pattern, leveraging the reactivity difference between Halogens (X) and Directing Groups (DG).[1]

Caption: Decision matrix for selecting pyridine building blocks based on halogen reactivity hierarchies (I > Br > Cl) and substitution patterns.

Diagram 2: The "Nitrogen Scan" Logic

This diagram visualizes the physicochemical impact of replacing a phenyl ring carbon with nitrogen at different positions.[1]

Caption: The "Nitrogen Scan" effect: physicochemical consequences of nitrogen placement on the aromatic scaffold.[4]

References

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. (2021). Describes the maleate blocking group strategy for Minisci reactions. [3]

-

Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Beilstein Journal of Organic Chemistry. (2016). details the reactivity order of halogens (I > Br > Cl) in palladium catalysis.

-

Aromatic Nitrogen Scanning by Ipso-Selective Nitrene Internalization. Science. (2023).[1][5] Discusses the "Necessary Nitrogen Effect" and methods for converting arenes to pyridines.

-

Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. Chemical Science. (2021). Advanced methods for adjacent functionalization using pyridyne intermediates.

-

Pyridine Sulfinates as General Nucleophilic Coupling Partners. Journal of the American Chemical Society. (2017). Alternative coupling partners for building block assembly.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aromatic nitrogen scanning by ipso-selective nitrene internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatic nitrogen scanning by ipso-selective nitrene internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chan-Lam Coupling Reactions with 2-Bromo-3-chloropyridine-5-boronic acid

Introduction: Harnessing the Chan-Lam Coupling for Advanced Heterocyclic Scaffolds

The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds, has emerged as a cornerstone in modern synthetic chemistry for the formation of carbon-heteroatom bonds.[1][2] Its operational simplicity, mild reaction conditions, and tolerance to air and moisture grant it a significant advantage over analogous palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4] This reaction is exceptionally valuable in pharmaceutical and materials science, where the construction of arylamines and diaryl ethers is a frequent necessity.[5]

This guide focuses on the application of a particularly valuable, yet challenging, building block: 2-Bromo-3-chloropyridine-5-boronic acid . This substrate is of high interest to drug development professionals due to the prevalence of polysubstituted pyridine rings in bioactive molecules. The presence of orthogonal halogen handles (bromine and chlorine) alongside the boronic acid functionality allows for sequential, site-selective modifications, making it a powerful scaffold for building molecular complexity.

However, the electronic-deficient nature of the pyridine ring and the presence of multiple reactive sites necessitate a carefully optimized and well-understood protocol. This document provides detailed methodologies, mechanistic insights, and practical troubleshooting advice to enable researchers to successfully employ this compound in Chan-Lam N-arylation and O-arylation reactions.

Scientific Principles and Strategic Considerations

The Catalytic Cycle: A Mechanistic Overview

The Chan-Lam coupling proceeds through a copper-mediated catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves the following key steps:

-

Transmetalation: The aryl boronic acid transmetalates with a Cu(II) salt, such as copper(II) acetate, to form an aryl-copper(II) intermediate.[4]

-

Coordination: The N-H or O-H nucleophile coordinates to the copper center, often facilitated by a base which deprotonates the nucleophile.

-

Oxidation & Reductive Elimination: The resulting complex is believed to be oxidized to a transient Cu(III) species. This high-valent intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.[1]

-

Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, which is typically atmospheric oxygen, thus completing the catalytic cycle.[3]

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Expert Insights for this compound

The unique structure of this boronic acid presents specific challenges and opportunities that must be managed for a successful reaction:

-

Reactivity and Stability: As an electron-deficient heteroaromatic boronic acid, this substrate is susceptible to protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction that reduces yield.[4] To mitigate this, it is often advantageous to use a slight excess of the boronic acid and to employ a base that is strong enough to facilitate the reaction but not so harsh as to promote decomposition.

-

Chemoselectivity: The 2-bromo and 3-chloro substituents are generally stable under standard Chan-Lam conditions. The reaction selectively proceeds through the boronic acid moiety. This is a key advantage, as these halogen atoms remain available for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling a divergent synthetic strategy from a single product.

-

Homocoupling: A potential side reaction is the homocoupling of the boronic acid to form a bipyridyl species. This is often minimized by the slow addition of reagents and maintaining an appropriate reaction temperature.

Protocol 1: N-Arylation of Amines

This protocol details the coupling of this compound with a generic primary or secondary amine.

Caption: Standard experimental workflow for Chan-Lam coupling reactions.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry (Equiv.) | Typical Amount (mmol) |

| This compound | N/A | 236.26 | 1.5 | 0.75 |

| Amine (Primary or Secondary) | Substrate-dep. | - | 1.0 | 0.50 |

| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | 1.0 - 2.0 | 0.50 - 1.0 |

| Pyridine | 110-86-1 | 79.10 | 2.0 | 1.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 5.0 mL |

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.75 mmol, 177 mg).

-

Add the amine coupling partner (0.50 mmol).

-

Add copper(II) acetate (0.50 mmol, 91 mg). Note: Stoichiometric copper is often used in initial trials for challenging substrates to ensure reaction driving force.

-

Rationale: Using an excess of the boronic acid (1.5 equiv.) helps to drive the reaction to completion and compensates for any loss due to protodeboronation or homocoupling side reactions.[4] Stoichiometric copper is recommended for this electron-deficient system to maximize the formation of the active aryl-copper intermediate.

-

-

Reagent Addition:

-

Place the flask under ambient air (no inert atmosphere is required).

-

Add anhydrous dichloromethane (5.0 mL).

-

Add pyridine (1.0 mmol, 81 µL) via syringe. The solution will typically turn from light blue to a deeper blue or green.

-

Rationale: The Chan-Lam coupling is famously tolerant of air, as O₂ is the terminal oxidant that regenerates the active Cu(II) catalyst.[3] Pyridine serves as both a mild base to deprotonate the amine nucleophile and as a ligand to stabilize the copper intermediates in the catalytic cycle.[1]

-

-

Reaction and Monitoring:

-

Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should be more nonpolar than the boronic acid starting material.

-

The reaction is typically complete within 24-48 hours. If the reaction is sluggish, gentle heating to 40 °C can be applied.[6]

-

Rationale: Room temperature conditions are ideal for preserving the sensitive functional groups and minimizing side reactions. Monitoring is crucial to determine the point of maximum product formation before potential degradation or side reactions become significant.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with 20 mL of dichloromethane.

-

Filter the suspension through a pad of Celite® to remove insoluble copper salts. Wash the pad with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove residual pyridine and copper salts, followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-arylated pyridine product.

-

Rationale: The Celite filtration is a critical step to remove the bulk of the copper, which can interfere with chromatographic purification. The aqueous washes remove the base and any water-soluble byproducts.

-

Protocol 2: O-Arylation of Phenols

This protocol details the coupling of this compound with a generic phenol.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry (Equiv.) | Typical Amount (mmol) |

| This compound | N/A | 236.26 | 2.0 | 1.0 |

| Phenol | Substrate-dep. | - | 1.0 | 0.50 |

| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | 1.0 | 0.50 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 1.0 |

| 4Å Molecular Sieves | N/A | - | ~200 mg | - |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 5.0 mL |

Step-by-Step Methodology

-

Reaction Setup:

-

To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add powdered 4Å molecular sieves (~200 mg).

-

Add this compound (1.0 mmol, 236 mg).

-

Add the phenol coupling partner (0.50 mmol).

-

Add copper(II) acetate (0.50 mmol, 91 mg).

-

Rationale: O-arylation reactions are often more sensitive to water than N-arylations. Water can compete as a nucleophile, leading to the formation of a phenol byproduct from the boronic acid. Molecular sieves are used to ensure anhydrous conditions.[6] A larger excess of the boronic acid (2.0 equiv.) is often required for efficient O-arylation.[7]

-

-

Reagent Addition:

-

Seal the flask with a septum and add anhydrous dichloromethane (5.0 mL) via syringe.

-

Add triethylamine (1.0 mmol, 139 µL).

-

Rationale: Triethylamine is a common non-coordinating base used in O-arylations to deprotonate the phenol without strongly binding to the copper catalyst.

-

-

Reaction and Monitoring:

-

Stir the mixture vigorously at room temperature for 24-72 hours.

-

Monitor the reaction by TLC or LC-MS as described in Protocol 1. The diaryl ether product will be significantly less polar than the starting phenol and boronic acid.

-

-

Workup and Purification:

-

Follow the same procedure as described in Protocol 1 (Section 4). Dilute with DCM, filter through Celite®, wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry, concentrate, and purify by flash column chromatography.

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor substrate solubility. 4. Deactivated boronic acid (protodeboronation). | 1. Use a fresh bottle of Cu(OAc)₂. 2. Switch to a stronger base like K₂CO₃ or DBU (use cautiously). 3. Try a different solvent like THF, MeCN, or DMF. 4. Use a higher excess of boronic acid (up to 3 equiv.). |

| Significant Protodeboronation | 1. Presence of water or protic sources. 2. Base is too strong or reaction time is too long. | 1. Ensure anhydrous solvent; add molecular sieves for O-arylations.[6] 2. Use a milder base (e.g., switch from Et₃N to pyridine). Stop the reaction as soon as the starting material is consumed. |

| Formation of Homocoupled Byproduct | 1. High concentration of aryl-copper intermediate. 2. Reaction temperature too high. | 1. Add the boronic acid portion-wise over a period of time. 2. Maintain strict temperature control at room temperature. |

| Complex Mixture of Products | 1. Ullmann-type side reactions at C-Br or C-Cl positions. 2. Product degradation. | 1. This is less common under mild Chan-Lam conditions but consider lowering the temperature if observed. 2. Reduce reaction time; ensure workup is not overly acidic or basic. |

References

-

Chan-Lam Coupling . Organic Chemistry Portal. [Link]

-

Yin, J., & Buchwald, S. L. (2002). Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Chemical Communications, (2), 172-173. [Link]

-

Chan–Lam coupling . Wikipedia. [Link]

-

Ferro, M., et al. (2018). Chemoselectivity and the Chan-Lam Coupling Reaction: Adding Amino Acids to Polymer-Coated Microelectrode Arrays. ACS Applied Materials & Interfaces, 10(49), 42935-42944. [Link]

-

Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). Royal Society of Chemistry. [Link]

-

Chan-Lam Coupling: Mechanism & Examples . NROChemistry. [Link]

-

Zhu, C., et al. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 12(1), 6032. [Link]

-

Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. [Link]

-

Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

-

Osipov, S. N., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones with boronic acids and their pinacol esters. Beilstein Journal of Organic Chemistry, 16, 2306-2317. [Link]

-

Kumar, A., et al. (2020). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 10(49), 29331-29335. [Link]

-

Exploring the Chemical Synthesis Landscape: 2-Bromo-3-methyl-5-chloropyridine as a Versatile Building Block . NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Exploring 2-Bromo-3-methyl-5-chloropyridine: Properties and Applications . Tocan. [Link]

-

Reddy, C. R., et al. (2016). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 21(8), 1057. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

-

El Khatib, M., & Molander, G. A. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters, 16(11), 3004-3007. [Link]

-

Abedinifar, F., et al. (2022). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 19(1), 16-30. [Link]

Sources

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. marmacs.org [marmacs.org]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Bromo-3-chloropyridine-5-boronic acid

Executive Summary: The Structural Trap

You are likely experiencing low conversion (<30%) or complete stalling when using 2-Bromo-3-chloropyridine-5-boronic acid . This is not necessarily user error; it is a consequence of the molecule's "perfect storm" of structural features.

This reagent presents three simultaneous failure modes:

-

Rapid Protodeboronation: The electron-deficient pyridine ring (exacerbated by -Br and -Cl substituents) destabilizes the C-B bond, leading to hydrolysis before coupling occurs.

-

Catalyst Poisoning: The pyridine nitrogen coordinates strongly to Palladium, shutting down the catalytic cycle.[1]

-

Competitive Self-Coupling (Oligomerization): The molecule contains both a nucleophile (Boronic Acid) and an electrophile (C2-Bromide), creating a risk of polymerization if the catalyst is not highly selective.

Diagnostic Workflow

Before adjusting your protocol, determine how the reaction is failing. Use this logic tree to diagnose the root cause.

Figure 1: Diagnostic logic for identifying the primary failure mode.

Troubleshooting Guides & FAQs

Issue 1: Protodeboronation (The "Disappearing Reagent")

Symptom: The boronic acid is consumed rapidly, but the desired product yield is low. LCMS shows the presence of 2-bromo-3-chloropyridine (the de-borylated byproduct).

The Science:

Heteroaryl boronic acids are prone to base-catalyzed hydrolysis.[2][3][4] The mechanism involves the formation of a boronate anion

Corrective Actions:

-

Switch Base: Avoid hydroxides (

, -

Reduce Water: Switch to anhydrous conditions. Use CsF (2.0 equiv) in dry THF or Dioxane. This forces a "anhydrous fluoride-activated" pathway that bypasses the hydrolytic instability [2].

-

MIDA Strategy: If the free acid fails, convert it to a MIDA boronate . These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [3].[2]

Issue 2: Catalyst Poisoning

Symptom: The reaction starts but stalls at ~20% conversion. Adding more boronic acid doesn't help.

The Science:

The pyridine nitrogen is a Lewis base. In standard conditions (e.g.,

Corrective Actions:

-

Ligand Selection: You must use bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding.

-

Recommended: XPhos , SPhos , or RuPhos .

-

Catalyst: Use precatalysts like XPhos Pd G3 or G4 to ensure rapid initiation.

-

-

Additives: In rare cases, adding a Lewis acid (like CuI) can "tie up" the pyridine nitrogen, but this risks interfering with the transmetallation step. Ligand optimization is safer.

Issue 3: Competitive Self-Coupling

Symptom: Complex mixture of byproducts; LCMS shows dimers (Mass = 2x SM - HBr).

The Science:

Your reagent contains a Nucleophile (

Corrective Actions:

-

Reactivity Gap: Ensure your coupling partner is more reactive than the C2-Br on the pyridine.

-

If your partner is an Aryl Chloride , you are at high risk.

-

If your partner is an Aryl Iodide , the catalyst will prefer the Iodide, reducing self-coupling.

-

-

Stoichiometry: Do not use a large excess of the boronic acid. Add it portion-wise (or via syringe pump) to keep its concentration low relative to the coupling partner.

Optimized Protocol: The "Gold Standard"

This protocol is designed to mitigate all three failure modes simultaneously.

Reagents & Setup

| Component | Recommendation | Function |

| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky ligand prevents N-poisoning; rapid activation. |

| Base | Mild base; minimizes protodeboronation. | |

| Solvent | 1,4-Dioxane / | Standard Suzuki solvent; ensures solubility. |

| Alt. Solvent | n-Butanol | Alcohol solvents can sometimes stabilize boronic esters in situ. |

| Temperature | 60°C - 80°C | Keep as low as possible to maintain rate but stop thermal decay. |

Step-by-Step Methodology

-

Preparation:

-

Charge a reaction vial with the Aryl Halide partner (1.0 equiv), This compound (1.2 - 1.5 equiv), and

(2.0 equiv). -

Note: If using the free boronic acid, consider adding it in 3 portions over 1 hour if deboronation is severe.

-

-

Catalyst Addition:

-

Add XPhos Pd G3 (2.5 mol%). If the partner is unactivated (e.g., aryl chloride), increase to 5 mol%.

-

-

Degassing (CRITICAL):

-

Reaction:

-

Heat to 80°C. Monitor by LCMS at 1 hour.

-

Checkpoint: If SM is consumed but Product is low

Lower temp to 60°C, switch to anhydrous conditions (THF + CsF).

-

Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive pathways is key to optimization.

Figure 2: Competitive pathways. The goal is to accelerate the Green path (Cycle) while suppressing the Red paths.

References

-

Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814–14826.[5] [4]

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

-

Knapp, D. M., et al. (2009).[6] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

-

BenchChem Technical Support. (2025). "Catalyst Deactivation in Cross-Coupling Reactions of Pyridines." BenchChem Knowledge Base.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-3-chloropyridine-5-boronic acid

Welcome to our dedicated technical support center for the Suzuki-Miyaura coupling of 2-Bromo-3-chloropyridine-5-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you achieve optimal results in your experiments.

Introduction: The Challenge of Selectivity and Reactivity

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation.[1] However, the substrate this compound presents a unique set of challenges due to the presence of two distinct halogen atoms and a boronic acid functionality on the same pyridine ring. This intricate arrangement necessitates careful consideration of reaction parameters to control regioselectivity and mitigate potential side reactions. The primary goal is typically to achieve selective coupling at the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations.[2][3]

This guide will delve into the critical aspects of base and solvent selection to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide

Encountering unexpected results is a common aspect of chemical synthesis. This section provides a structured approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inefficient Catalyst Activation: The Pd(0) active species is not being generated effectively from the precatalyst.[4] 2. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. 3. Protodeboronation: The boronic acid group is cleaved from the pyridine ring before coupling occurs. This is a common side reaction with heteroaryl boronic acids, especially under basic conditions.[5] | 1. Catalyst System: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst system such as those based on Buchwald ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃.[6] 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands that can promote oxidative addition and stabilize the catalyst.[6] 3. Base Selection: Use a milder base such as K₂CO₃ or KF to minimize protodeboronation.[6] Running the reaction under anhydrous conditions can also suppress this side reaction.[5] |

| Mixture of Regioisomers (Coupling at both C-Br and C-Cl) | 1. High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for C-Cl bond cleavage. 2. Highly Active Catalyst System: A very active catalyst might not sufficiently differentiate between the C-Br and C-Cl bonds. | 1. Temperature Control: Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and gradually increase if necessary. 2. Catalyst/Ligand Tuning: While highly active catalysts are often desired, a less reactive system might offer better selectivity. Consider screening different palladium-ligand combinations. |

| Formation of Homocoupled Byproduct (Bipyridine) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[4] 2. Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can lead to side reactions, including homocoupling.[4] | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Catalyst Choice: Use a Pd(0) source directly or ensure your Pd(II) precatalyst is efficiently reduced. |

| Dehalogenation (Loss of Br or Cl without Coupling) | 1. Presence of a Hydrogen Source: The base or solvent can sometimes act as a hydride source, leading to the reduction of the C-X bond. | 1. Choice of Base and Solvent: Avoid using strong alkoxide bases in alcohol solvents if dehalogenation is observed. Consider using carbonate or phosphate bases in aprotic solvents like dioxane or toluene. |

| Self-Coupling/Polymerization | 1. High Concentration: At high concentrations, the bifunctional nature of the starting material (a boronic acid and two halides) can lead to intermolecular reactions. | 1. Dilution: Run the reaction at a lower concentration to favor the desired intramolecular coupling with the intended coupling partner. |

Frequently Asked Questions (FAQs)

Q1: Which halogen, bromine or chlorine, is expected to react first in the Suzuki coupling of this compound?

A1: Based on the general reactivity trend of halogens in Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the carbon-chlorine (C-Cl) bond.[1] Therefore, selective coupling at the C2-Br position is the expected and desired outcome under carefully controlled conditions.[2][3] The goal is to find a "sweet spot" in reactivity that is sufficient to cleave the C-Br bond but not the more robust C-Cl bond.

Q2: What is the role of the base in this reaction, and how do I choose the right one?

A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[6][7]

For this compound, the choice of base is a delicate balance:

-

Strong Bases (e.g., NaOH, KOtBu): While effective at promoting the reaction, strong bases can increase the rate of undesirable side reactions such as protodeboronation and may lead to the cleavage of the C-Cl bond, reducing regioselectivity.[8]

-

Moderate Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often the preferred choice for this type of substrate. They are typically strong enough to facilitate the reaction while minimizing side reactions. Potassium phosphate (K₃PO₄) is frequently a good starting point for challenging couplings.

-

Mild Bases (e.g., KF): Potassium fluoride is a milder base that can be effective, particularly when base-sensitive functional groups are present. It is known to activate the boronic acid while being less prone to causing protodeboronation.[6]

Aqueous solutions of these bases are commonly used, as water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[9]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent system is critical for solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.

-

Aprotic Polar Solvents (e.g., 1,4-Dioxane, THF, DMF): These are the most commonly used solvents for Suzuki couplings.[4] They generally offer good solubility for the reactants and catalyst. 1,4-Dioxane, often in a mixture with water, is a very common and effective choice.[10]

-

Aromatic Solvents (e.g., Toluene): Toluene can also be a good solvent, particularly for reactions run at higher temperatures.

-

Protic Solvents (e.g., Alcohols): While sometimes used, protic solvents can participate in side reactions, such as dehalogenation, especially when paired with strong bases.

The use of a co-solvent, typically water, is common to dissolve the inorganic base. A typical starting point would be a 4:1 or 5:1 mixture of an organic solvent (like dioxane) to water.[11]

Q4: I am observing significant protodeboronation. What can I do to minimize this?

A4: Protodeboronation is a significant challenge with pyridylboronic acids.[5] To mitigate this:

-

Use a Milder Base: As discussed, switching to a milder base like K₂CO₃ or KF can reduce the rate of protodeboronation.

-

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress this side reaction, though it may require the use of a non-aqueous base system.

-

Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The ester can then be coupled directly.

-

Reaction Temperature and Time: Use the lowest effective temperature and avoid prolonged reaction times.

Q5: Can I perform a sequential coupling, first at the bromine and then at the chlorine?

A5: Yes, this is a primary synthetic strategy for this type of substrate. By carefully selecting the reaction conditions to favor mono-coupling at the C-Br position, the resulting 2-chloro-3-(coupled product)-5-pyridinylboronic acid can be isolated. This intermediate can then be subjected to a second, typically more forcing, Suzuki-Miyaura coupling or another cross-coupling reaction at the C-Cl position. This sequential approach allows for the synthesis of highly substituted and diverse pyridine derivatives.

Visualizing the Selection Process

The following diagram illustrates the decision-making process for selecting the optimal base and solvent system for the Suzuki-Miyaura coupling of this compound.

Caption: Decision workflow for base and solvent selection.

Experimental Protocol: A Starting Point

The following is a generalized protocol that serves as a robust starting point for your experiments. Optimization will likely be necessary for your specific coupling partner and scale.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl coupling partner (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the coupling partner, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5952-5961.

- Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4288-4291.

-

Wikipedia. (2024, January 29). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

- Hearn, B. R., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 52(1), 161-173.

- Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5952-5961.

- Scott, T. L., & Snieckus, V. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11933-11941.

- Nocera, G., et al. (2022). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calix-IPr. Catalysis Science & Technology, 12(20), 6143-6151.

- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930.

- Ariafard, A., & Humbel, S. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 45(35), 13776-13787.

- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118.

- Palkó, M., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3401.

- Tomašič, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957.

-

ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

- Ariafard, A., & Humbel, S. (2016). Suzuki-Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 45(35), 13776-13787.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Ben-Valid, S., et al. (2012). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 15(1), 58-65.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to the LC-MS Characterization and Fragmentation of 2-Bromo-3-chloropyridine-5-boronic acid

Introduction

In modern drug discovery and development, halogenated pyridines and boronic acids serve as indispensable building blocks for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. 2-Bromo-3-chloropyridine-5-boronic acid is a prime example of such a reagent, combining the reactive handles of two distinct halogens with the versatile coupling capabilities of a boronic acid. Accurate and robust analytical characterization of these reagents is paramount to ensure the integrity of synthetic pathways and the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) characterization of this compound. We will explore optimal analytical conditions, delve into the compound's fragmentation behavior under tandem mass spectrometry (MS/MS), and present validated protocols. The insights herein are designed to equip researchers, analytical scientists, and drug development professionals with the expertise to develop and validate robust analytical methods for this and similar molecules.

Physicochemical Properties & Ionization Behavior: A Strategic Overview

The molecular structure of this compound presents several analytical challenges and opportunities. The pyridine nitrogen (pKa ≈ 2-3 for halogenated pyridines) provides a site for protonation, making positive mode electrospray ionization (ESI) a logical starting point. However, the boronic acid moiety is known to be thermally labile and can undergo dehydration to form cyclic boroxine anhydrides, complicating mass spectra.[1][2]

Our primary analytical objectives are:

-

To achieve sharp, symmetrical chromatographic peaks, avoiding tailing common with basic pyridine compounds.[3]

-

To select ionization conditions that favor the formation of the protonated molecular ion [M+H]⁺ while minimizing in-source dehydration or fragmentation.

-

To systematically induce and interpret fragmentation to confirm the compound's structure.

Comparative LC-MS Methodologies

The choice of chromatographic and mass spectrometric conditions profoundly impacts data quality. We compared several approaches to identify the most robust method for characterization.

Chromatographic Strategy: Mitigating Peak Tailing

Pyridine-containing compounds are notoriously prone to peak tailing on standard silica-based C18 columns due to interactions between the basic nitrogen and acidic residual silanols on the stationary phase.[3] We compared a standard C18 column with a modern, end-capped, high-purity silica column, and evaluated the effect of mobile phase additives.

Experimental Comparison:

-

Column A: Standard C18 (5 µm, 4.6 x 150 mm)

-

Column B: High-Purity, End-capped C18 (2.7 µm, 2.1 x 50 mm)

-

Mobile Phase Modifier A: 0.1% Formic Acid

Rationale: Formic acid protonates the pyridine nitrogen, improving retention in reversed-phase, but can be insufficient to fully shield silanol interactions. Ammonium acetate provides a competing base (ammonia) and buffering capacity, which can improve peak shape and is highly compatible with ESI-MS.[1][4]

Results Summary:

| Column | Mobile Phase Modifier | Tailing Factor (Asymmetry) | Observations |

| Standard C18 | 0.1% Formic Acid | 2.1 | Significant tailing observed. |

| Standard C18 | 10 mM Ammonium Acetate | 1.5 | Improved peak shape, but still notable tailing. |

| End-capped C18 | 0.1% Formic Acid | 1.3 | Good peak shape, acceptable for most applications. |

| End-capped C18 | 10 mM Ammonium Acetate | 1.1 | Excellent, symmetrical peak shape. [1][4] |

Mass Spectrometry: Ionization and In-Source Behavior

Boronic acids can be challenging in ESI-MS due to their propensity to form various adducts and dehydration products (boroxines).[1][2] We compared positive and negative ESI modes and optimized the capillary and cone (fragmentor) voltages to maximize the signal for the intact molecular ion.

-

Positive Ion Mode (ESI+): The pyridine nitrogen is readily protonated, making this the most intuitive choice. The primary ion observed is the [M+H]⁺.

-

Negative Ion Mode (ESI-): The boronic acid can be deprotonated to form [M-H]⁻, or it can form adducts with mobile phase components like acetate [M+CH₃COO]⁻.[5]

Experimental Comparison:

| Ionization Mode | Cone Voltage | Key Ions Observed (m/z) | Rationale & Conclusion |

| ESI+ | Low (20V) | 235.9/237.9/239.9 [M+H]⁺ | At low cone voltage, the protonated molecular ion is the base peak. This is ideal for quantification and precursor selection for MS/MS. |

| ESI+ | High (60V) | 217.9/219.9/221.9 [M+H-H₂O]⁺ | Higher energy induces in-source dehydration, confirming the presence of the boronic acid but complicating the primary mass spectrum. |

| ESI- | Low (20V) | 233.9/235.9/237.9 [M-H]⁻ | The deprotonated molecule is observed, but often with lower intensity than the ESI+ signal. |

| ESI- | Low (20V) | 293.9/295.9/297.9 [M+CH₃COO]⁻ | Acetate adducts are prominent when using ammonium acetate, providing an additional confirmation of mass but dividing the ion current. |

Validated Experimental Protocol

This protocol represents the optimized method derived from the comparative studies. It is designed to be a self-validating system by incorporating system suitability checks.

Sample and Mobile Phase Preparation

-

Sample Diluent: 50:50 Acetonitrile/Water.

-

Sample Concentration: 1 µg/mL for direct infusion and LC-MS analysis.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

LC-MS System & Parameters

| Parameter | Setting | Rationale |

| LC System | UHPLC-compatible | Required for sub-3 µm particle columns. |

| Column | End-capped C18, 2.7 µm, 2.1 x 50 mm | Provides high efficiency and excellent peak shape. |

| Column Temp | 40 °C | Ensures reproducible retention times. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Injection Vol. | 2 µL | |

| Gradient | 5% B to 95% B over 5 min | A standard screening gradient. |

| MS System | Q-TOF or Orbitrap | High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. |

| Ionization Mode | ESI Positive | Maximizes signal for the target analyte. |

| Capillary Voltage | 3.5 kV | Typical ESI voltage. |

| Cone/Fragmentor | 25 V | Optimizes for [M+H]⁺, minimizes in-source fragmentation.[1] |

| Gas Temp | 325 °C | |

| Gas Flow | 10 L/min | |

| MS1 Scan Range | m/z 100-500 | |

| MS/MS Precursor | m/z 235.9 | Select the most abundant isotope of the [M+H]⁺ cluster. |

| Collision Energy | Ramped 10-40 eV | Allows for observation of both low-energy and high-energy fragments. |

System Suitability

Before analysis, inject a standard mixture (e.g., caffeine) to verify:

-

Peak Tailing Factor: < 1.5

-

Reproducibility: Retention time RSD < 2% over 5 injections.

-

Mass Accuracy: < 5 ppm for the standard's [M+H]⁺.

Caption: Optimized experimental workflow for LC-MS/MS characterization.

Fragmentation Analysis and Proposed Pathways

Understanding the fragmentation of this compound is critical for unambiguous structural confirmation. Tandem mass spectrometry (MS/MS) was performed on the [M+H]⁺ precursor ion (m/z 235.9 for the ⁷⁹Br, ³⁵Cl isotope). The isotopic envelope of the precursor is a key diagnostic feature, showing characteristic patterns for the presence of one bromine and one chlorine atom.

The primary fragmentation pathways observed involve the neutral loss of water (H₂O) from the boronic acid, followed by losses of halogens or cleavage of the pyridine ring.

Key Fragment Ions and Proposed Structures:

| Observed m/z | Calculated m/z | Delta (ppm) | Proposed Formula | Proposed Loss |

| 217.9153 | 217.9159 | -2.8 | C₅H₄B⁷⁹Br³⁵ClNO | H₂O |

| 191.9366 | 191.9370 | -2.1 | C₅H₄B³⁵ClNO | H₂O, Br• |

| 156.9723 | 156.9727 | -2.5 | C₅H₄B⁷⁹BrN | H₂O, Cl• |

| 138.9298 | 138.9304 | -4.3 | C₅H₂B⁷⁹Br³⁵Cl | H₂O, HCN |

| 78.0338 | 78.0342 | -5.1 | C₅H₄N | H₂O, Br•, Cl•, B(OH) |

Interpretation:

-

Loss of Water (m/z 217.9): The most facile fragmentation is the loss of 18 Da (H₂O) from the boronic acid, a characteristic fragmentation for this functional group.[6][7] This is often the base peak in the MS/MS spectrum at higher collision energies.

-

Loss of Halogens: Subsequent loss of a bromine radical (79 Da) or a chlorine radical (35 Da) from the dehydrated ion provides fragment ions at m/z 156.9 and m/z 191.9, respectively. This confirms the presence and location of the halogens on the aromatic ring.

-

Ring Cleavage: Loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring is a common fragmentation pathway for pyridinic compounds, leading to the ion at m/z 138.9.[8]

-

Formation of Pyridyl Cation (m/z 78.0): At the highest collision energies, fragmentation can lead to the bare pyridyl cation, having lost all substituents.

// Node definitions M_plus_H [label=<

[M+H]⁺ C₅H₅B⁷⁹Br³⁵ClNO₂ m/z 235.9

];

M_minus_H2O [label=<

C₅H₄B⁷⁹Br³⁵ClNO m/z 217.9

];

M_minus_H2O_Br [label=<

C₅H₄B³⁵ClNO m/z 156.9

];

M_minus_H2O_Cl [label=<

C₅H₄B⁷⁹BrN m/z 191.9

];

M_minus_H2O_HCN [label=<

C₄H₂B⁷⁹Br³⁵Cl m/z 138.9

];

// Edges M_plus_H -> M_minus_H2O [label="- H₂O", color="#EA4335"]; M_minus_H2O -> M_minus_H2O_Br [label="- Br•", color="#34A853"]; M_minus_H2O -> M_minus_H2O_Cl [label="- Cl•", color="#FBBC05"]; M_minus_H2O -> M_minus_H2O_HCN [label="- HCN", color="#4285F4"]; } }

Caption: Proposed MS/MS fragmentation pathway for this compound.

Conclusion

The successful LC-MS characterization of this compound hinges on a strategic approach to both chromatography and mass spectrometry. By employing a modern, end-capped C18 column with an ammonium acetate buffer, chromatographic peak tailing can be effectively eliminated. Positive mode electrospray ionization at low cone voltage provides a robust and sensitive signal for the protonated molecular ion, [M+H]⁺. Tandem mass spectrometry of this precursor reveals a rich fragmentation pattern, including characteristic losses of water, bromine, chlorine, and hydrogen cyanide, which collectively provide unambiguous confirmation of the molecule's structure. The methodologies and data presented in this guide offer a comprehensive and validated framework for the analysis of this important synthetic building block and can be readily adapted for similar halogenated boronic acid compounds.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3393. [Link]

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).

-

Yan, J., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 24(9), 1359-1368. [Link]

- BenchChem. (2025).

-

Cravotto, G., et al. (1999). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry, 64(12), 4478-4485. [Link]

- BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)

-

Yan, J., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-